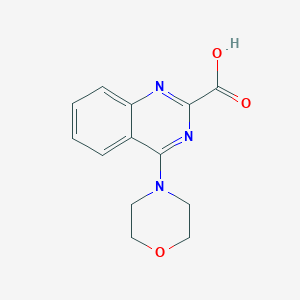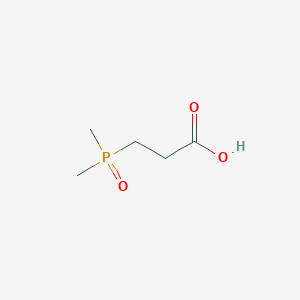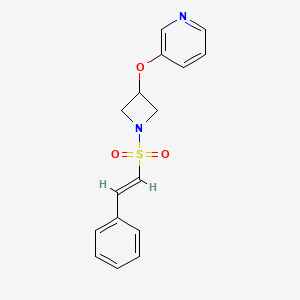
(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Chloramphenicol hydrazone and is a derivative of chloramphenicol, which is an antibiotic. The purpose of
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study involving similar hydrazones, including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, revealed their potential in nonlinear optical applications. These compounds exhibited significant two-photon absorption at a wavelength of 532 nm. Their optical power limiting behavior suggests they can be used in optical device applications like optical limiters and switches (Naseema et al., 2010).
Supramolecular Structures
Research on similar compounds, such as (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine, demonstrated the formation of three-dimensional supramolecular structures. These structures are built from pi-stacked chains and exhibit interesting edge-fused ring patterns, indicating potential in materials science for constructing complex molecular architectures (Glidewell et al., 2006).
Coordination Complexes
Studies have also focused on the synthesis of coordination complexes involving similar hydrazones. For instance, compounds like (E)-N′-(4-fluorobenzylidene)-5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide have been characterized by single-crystal X-ray diffraction. These compounds adopt a trans configuration and display weak non-classical intermolecular hydrogen bonds, making them interesting for exploration in coordination chemistry and crystal engineering (Chia et al., 2014).
Fluorescence Properties
Research into D–A type asymmetrical coordination complexes, which are structurally similar to (E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide, revealed significant red-shift in fluorescence emission. This suggests potential applications in developing new materials with specific fluorescence properties for sensing and imaging applications (Wang et al., 2017).
Wirkmechanismus
Target of Action
The compound, also known as 4-(4-CHLORO-2-METHYLPHENOXY)-N’-[(1E)-(2-NITROPHENYL)METHYLIDENE]BUTANEHYDRAZIDE , is structurally similar to the herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA) . MCPA belongs to the group of synthetic auxins, also known as growth regulators . Therefore, it’s reasonable to hypothesize that the primary targets of this compound are likely to be similar to those of MCPA, which are the auxin receptors in plants.
Mode of Action
The mode of action of MCPA and its derivatives involves mimicking the natural plant hormone auxin . By binding to the auxin receptors, these compounds can disrupt the normal growth patterns of plants, leading to their eventual death
Biochemical Pathways
The biochemical pathways affected by MCPA involve the regulation of plant growth and development . By acting as a synthetic auxin, MCPA can disrupt these pathways, leading to abnormal growth and eventually plant death . Given the structural similarity, it’s likely that our compound of interest affects the same or similar pathways.
Pharmacokinetics
It’s known that mcpa can be metabolized in several species to form (4-chloro-2-hydroxymethylphenoxy)acetic acid, which accumulates largely as a glycosidic conjugate
Result of Action
The result of the compound’s action, if it indeed acts similarly to MCPA, would be the disruption of normal plant growth patterns, leading to abnormal growth and eventually plant death . This is due to the compound’s potential ability to mimic the natural plant hormone auxin and bind to auxin receptors .
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-13-11-15(19)8-9-17(13)26-10-4-7-18(23)21-20-12-14-5-2-3-6-16(14)22(24)25/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,21,23)/b20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGQKMBVBAJWNP-UDWIEESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chloro-2-methylphenoxy)-N'-(2-nitrobenzylidene)butanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)


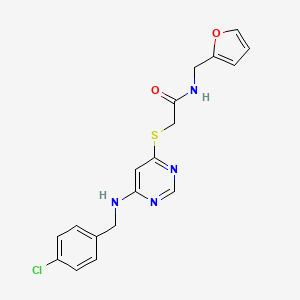

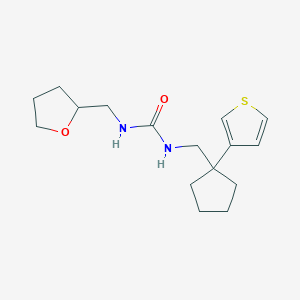
![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)
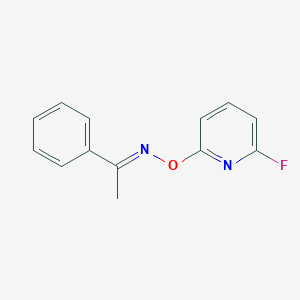
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)
![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)
